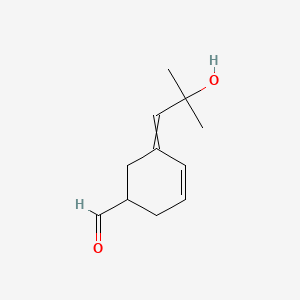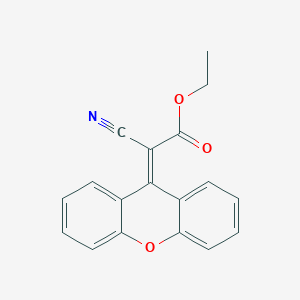![molecular formula C17H25N B14464187 1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine CAS No. 67174-34-9](/img/structure/B14464187.png)
1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring attached to a prop-1-en-1-yl group substituted with a 4-(2-methylpropyl)phenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2-Methylpropyl)benzaldehyde and pyrrolidine.
Condensation Reaction: The aldehyde undergoes a condensation reaction with prop-1-en-1-yl group in the presence of a base such as sodium hydroxide to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization with pyrrolidine under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-[4-(2-Methylpropyl)phenyl]ethanone
- Phenol, 4-(1-methylpropyl)-
- Benzene, 1-methoxy-4-(1-propenyl)-
Comparison: 1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine is unique due to its specific structural features, such as the presence of a pyrrolidine ring and the prop-1-en-1-yl group. This distinguishes it from similar compounds, which may lack these structural elements and therefore exhibit different chemical and biological properties.
Propriétés
Numéro CAS |
67174-34-9 |
|---|---|
Formule moléculaire |
C17H25N |
Poids moléculaire |
243.4 g/mol |
Nom IUPAC |
1-[1-[4-(2-methylpropyl)phenyl]prop-1-enyl]pyrrolidine |
InChI |
InChI=1S/C17H25N/c1-4-17(18-11-5-6-12-18)16-9-7-15(8-10-16)13-14(2)3/h4,7-10,14H,5-6,11-13H2,1-3H3 |
Clé InChI |
HFTCBIZFXPDUHF-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C1=CC=C(C=C1)CC(C)C)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


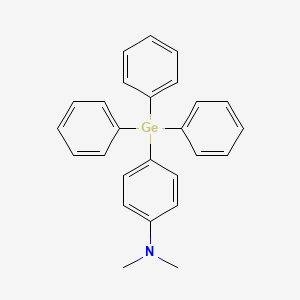
![(5R,5aR,8aR,9R)-9-(3,5-dimethoxy-4-propoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14464114.png)
![2-Chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B14464125.png)
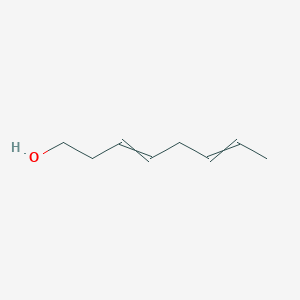
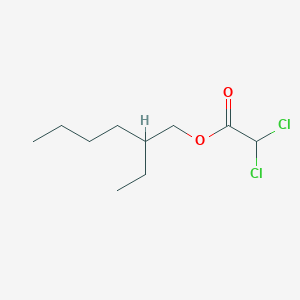
![Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate](/img/structure/B14464135.png)
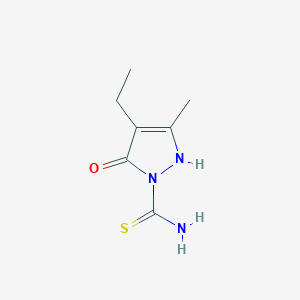
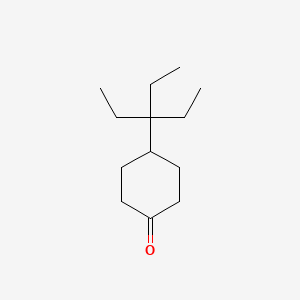
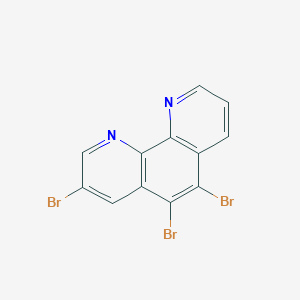

![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)

